molecular formula C18H14N2O4S B2740869 N-methyl-3-(2-nitrophenoxy)-N-phenylthiophene-2-carboxamide CAS No. 252027-05-7

N-methyl-3-(2-nitrophenoxy)-N-phenylthiophene-2-carboxamide

Cat. No. B2740869
M. Wt: 354.38
InChI Key: DMNQIAHMPDLYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-3-(2-nitrophenoxy)-N-phenylthiophene-2-carboxamide is a chemical compound with the following properties:



  • CAS Number : 337919-94-5

  • Molecular Formula : C<sub>12</sub>H<sub>10</sub>N<sub>2</sub>O<sub>4</sub>S

  • Molecular Weight : 278.28 g/mol

  • Density : Approximately 1.4 g/cm<sup>3</sup>

  • Boiling Point : Approximately 453.5°C at 760 mmHg



Molecular Structure Analysis

The molecular structure of N-methyl-3-(2-nitrophenoxy)-N-phenylthiophene-2-carboxamide consists of a thiophene ring with a nitrophenoxy group and a phenyl group attached. The N-methyl group is also present.



Chemical Reactions Analysis

The chemical reactivity and reactions of this compound would depend on its functional groups. However, without specific literature, I cannot provide detailed information on its reactions.



Physical And Chemical Properties Analysis


  • Melting Point : Not available

  • Flash Point : Approximately 228.1°C


Scientific Research Applications

Radiosensitizers and Bioreductively Activated Cytotoxins

A study by Threadgill et al. (1991) explored a series of nitrothiophene carboxamides, closely related chemically to N-methyl-3-(2-nitrophenoxy)-N-phenylthiophene-2-carboxamide, for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds demonstrated capability in vitro as radiosensitizers for hypoxic mammalian cells and selective toxicity towards cancer cells under hypoxic conditions. This research suggests the potential use of similar compounds in cancer therapy, particularly in enhancing the effectiveness of radiation therapy (Threadgill et al., 1991).

Antipathogenic Activity

Another study highlighted the synthesis and antipathogenic activity of thiourea derivatives, which share a common structural motif with N-methyl-3-(2-nitrophenoxy)-N-phenylthiophene-2-carboxamide. These compounds demonstrated significant antimicrobial activity against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, indicating the potential for developing new antimicrobial agents based on this structural framework (Limban et al., 2011).

Sensor Applications

Research by Üstündağ et al. (2009) on the modification of electrodes with EDTA-phenoxyamide compounds for potential use in metal ion sensing reveals another application area. The study involved preparing an EDTA-phenoxyamide modified glassy carbon electrode, which could complex with Pb2+ ions, suggesting the potential of N-methyl-3-(2-nitrophenoxy)-N-phenylthiophene-2-carboxamide derivatives in developing sensitive and selective sensors for metal ions (Üstündağ & Solak, 2009).

Environmental Pollution Studies

The photodecomposition study of nitrofen by Nakagawa and Crosby (1974) suggests potential environmental applications for related nitrothiophene compounds. Understanding the degradation pathways of such compounds can aid in assessing their environmental impact and developing methods for their degradation or removal from contaminated sites (Nakagawa & Crosby, 1974).

Safety And Hazards

Safety data for this compound is limited. As with any chemical, precautions should be taken when handling it. Consult safety data sheets (SDS) for specific handling instructions.


Future Directions

Research on N-methyl-3-(2-nitrophenoxy)-N-phenylthiophene-2-carboxamide could focus on:



  • Elucidating its biological activity and potential applications.

  • Investigating its interactions with other compounds.

  • Assessing its toxicity and safety profiles.


Please note that further exploration of scientific literature would provide more comprehensive insights into this compound. 🌟


properties

IUPAC Name

N-methyl-3-(2-nitrophenoxy)-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c1-19(13-7-3-2-4-8-13)18(21)17-16(11-12-25-17)24-15-10-6-5-9-14(15)20(22)23/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNQIAHMPDLYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C=CS2)OC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-(2-nitrophenoxy)-N-phenylthiophene-2-carboxamide

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